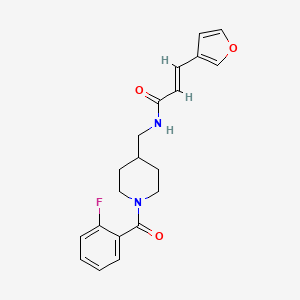
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide, a compound with the CAS number 1798395-08-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.
The molecular formula of this compound is C20H21FN2O3, with a molecular weight of 356.4 g/mol. The compound's structure features a piperidine ring and a furan moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1798395-08-0 |
| Molecular Formula | C20H21FN2O3 |
| Molecular Weight | 356.4 g/mol |
Research indicates that this compound may interact with various biological targets, particularly within the realm of cancer therapy and neurological disorders. The presence of the piperidine and furan groups suggests potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling pathways relevant to cancer proliferation and neuropharmacology .
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For example, derivatives containing furan and piperidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
A notable study demonstrated that compounds with similar structural frameworks inhibited cell proliferation in breast cancer models through modulation of apoptotic pathways. The specific mechanisms involved include:
- Inhibition of Cell Proliferation : Compounds targeting key regulatory proteins in cell cycle progression.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
Neuropharmacological Effects
The piperidine component has been associated with neuroactive properties, suggesting potential applications in treating neurological disorders. The compound may exhibit effects on neurotransmitter systems, particularly through modulation of dopamine and serotonin receptors, which are critical in conditions such as depression and schizophrenia .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.
Case Study 2: Neuropharmacological Assessment
In a preclinical model assessing the compound's effects on anxiety-like behavior, administration led to a notable decrease in anxiety-related responses, suggesting its potential as an anxiolytic agent.
Properties
IUPAC Name |
(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-18-4-2-1-3-17(18)20(25)23-10-7-15(8-11-23)13-22-19(24)6-5-16-9-12-26-14-16/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,24)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYXUXJNZZGRMJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














